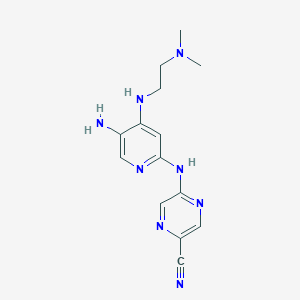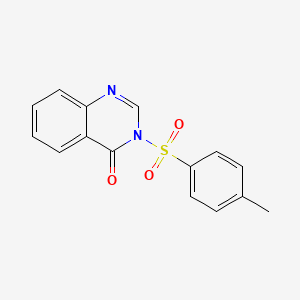
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is an organic compound that features a naphthalene ring substituted with hydroxyl groups at the 3 and 4 positions and a benzoate ester group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate typically involves the esterification of (3,4-dihydroxynaphthalen-1-yl)methanol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2SO4(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反応の分析
Types of Reactions
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (3,4-dihydroxynaphthalen-1-yl)methanol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.
類似化合物との比較
Similar Compounds
(3,4-Dihydroxynaphthalene): Lacks the benzoate ester group, making it less lipophilic.
(1,2-Dihydroxynaphthalene): Different hydroxyl group positions, leading to different reactivity and applications.
(3,4-Dimethoxynaphthalen-1-yl)methyl benzoate: Methoxy groups instead of hydroxyl groups, affecting its antioxidant properties.
Uniqueness
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is unique due to the combination of hydroxyl groups and a benzoate ester group, which imparts both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H14O4 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
(3,4-dihydroxynaphthalen-1-yl)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2 |
InChIキー |
HXKVVYRVTUFYIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)




![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)







